![molecular formula C19H19FN6O2 B2936780 N~4~-(2-fluorobenzyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide CAS No. 1251560-71-0](/img/structure/B2936780.png)
N~4~-(2-fluorobenzyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide
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Overview
Description
N~4~-(2-fluorobenzyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In
Scientific Research Applications
GPR39 Agonist Discovery
A study identified kinase inhibitors with novel applications as GPR39 agonists, a receptor implicated in metabolic processes and cellular signaling. The research highlighted the role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This unexpected discovery expands the potential off-targets of kinase inhibitors to include G protein-coupled receptors, offering new avenues for therapeutic development (Sato et al., 2016).
Crystal Structure Analysis
Another study focused on the synthesis, spectroscopic, and crystal structure analysis of a similar compound. It provided detailed insights into the molecular interactions and supramolecular assembly of the compound, essential for understanding its chemical behavior and potential applications in materials science (Banu et al., 2013).
Antimicrobial and Antioxidant Activities
Research on benzimidazole derivatives, including compounds with a similar structure, demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings suggest the potential of such compounds in developing new therapeutic agents for treating diseases related to oxidative stress and microbial infections (Menteşe et al., 2015).
Anti-Cancer Agent Development
Another application involves the synthesis of a novel precursor aimed at targeting NAD(P)H: quinone oxidoreductase (NQO1) in solid tumors, highlighting the compound's potential role in developing anti-cancer agents. This research underscores the importance of structural modifications to increase binding affinity to specific enzymes overexpressed in cancer cells (Shareef & Shareef, 2021).
Mechanism of Action
Target of action
The compound contains a pyrimidine ring, which is a common structure in many bioactive molecules. Pyrimidine derivatives can interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrimidine derivatives are involved in a wide range of biological processes, including dna synthesis and signal transduction .
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c20-15-4-2-1-3-14(15)10-21-19(27)16-11-26(13-24-16)18-9-17(22-12-23-18)25-5-7-28-8-6-25/h1-4,9,11-13H,5-8,10H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRUOGRDQCUHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(2-fluorobenzyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide |
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